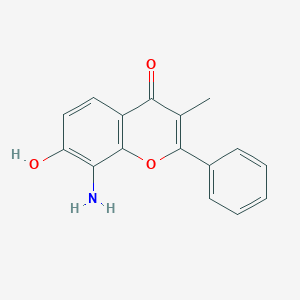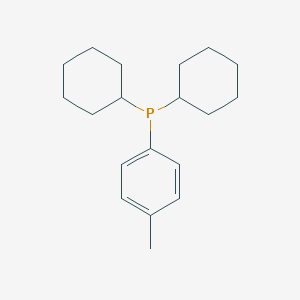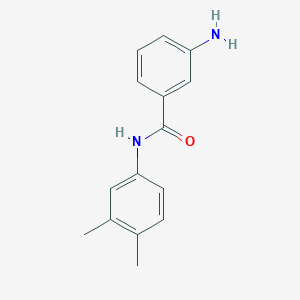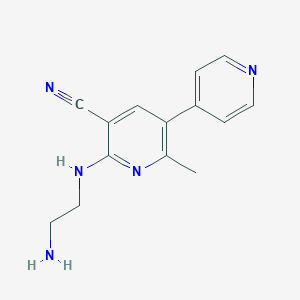
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, also known as CEP-26401, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the inhibition of various enzymes and proteins involved in inflammation, cancer, and oxidative stress. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of genes involved in inflammation and cancer.
生化和生理效应
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and also inhibits the proliferation of cancer cells. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has also been found to have anti-oxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile for lab experiments is its wide range of biological activities, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile is its low solubility in water, which may make it difficult to use in certain lab experiments.
未来方向
There are several potential future directions for the study of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile. One potential direction is the development of new drugs based on the structure of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile, which may have improved solubility and efficacy. Another potential direction is the study of the effects of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile on other biological pathways and diseases, such as neurodegenerative diseases and metabolic disorders. Finally, further research is needed to fully understand the mechanisms of action of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile and its potential therapeutic applications.
合成方法
The synthesis of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile involves the reaction of 2-amino-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. This reaction leads to the formation of 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile as a yellow solid, which can be purified by recrystallization.
科学研究应用
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, cancer, and oxidative stress, making it a potential candidate for the development of new drugs.
属性
CAS 编号 |
108611-20-7 |
|---|---|
产品名称 |
2-(2-Aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
分子式 |
C14H15N5 |
分子量 |
253.3 g/mol |
IUPAC 名称 |
2-(2-aminoethylamino)-6-methyl-5-pyridin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H15N5/c1-10-13(11-2-5-17-6-3-11)8-12(9-16)14(19-10)18-7-4-15/h2-3,5-6,8H,4,7,15H2,1H3,(H,18,19) |
InChI 键 |
WHUMBSYSOTVRDA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
规范 SMILES |
CC1=C(C=C(C(=N1)NCCN)C#N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





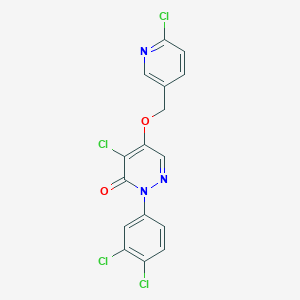
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)

![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)


